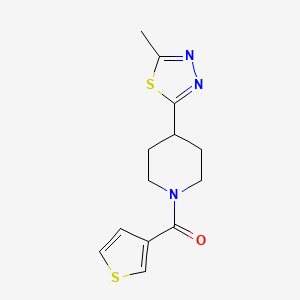

(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C13H15N3OS2 and its molecular weight is 293.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of action

The compound contains a 1,3,4-thiadiazole moiety, which is a type of heterocyclic compound. Compounds containing a 1,3,4-thiadiazole moiety are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antifungal activities .

Biochemical pathways

Given the broad range of activities exhibited by 1,3,4-thiadiazole derivatives, it’s likely that multiple pathways could be involved .

Pharmacokinetics

Many heterocyclic compounds are known to have good bioavailability due to their ability to form hydrogen bonds with biological targets .

Result of action

Based on the activities of other 1,3,4-thiadiazole derivatives, potential effects could include inhibition of bacterial growth, reduction of inflammation, or interference with tumor cell proliferation .

Action environment

Factors such as ph, temperature, and the presence of other substances can often affect the activity and stability of chemical compounds .

Actividad Biológica

The compound (4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.

The compound features a piperidine ring linked to a thiophenyl group and a 1,3,4-thiadiazole scaffold. The thiadiazole ring is pivotal due to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation.

Key Features:

- Thiadiazole Moiety : Known for its broad spectrum of biological activities including anticancer and antimicrobial effects.

- Piperidine Ring : Enhances lipophilicity and bioavailability.

- Thiophenyl Group : Contributes to the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds bearing the 1,3,4-thiadiazole structure. For instance:

- In vitro Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures have demonstrated IC50 values as low as 2.32 µg/mL against MCF-7 breast cancer cells .

- Mechanism : The anticancer activity is attributed to inhibition of key kinases involved in tumorigenesis. For instance, certain thiadiazole derivatives have been shown to inhibit Abl protein kinase with an IC50 value of 7.4 µM .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented:

- Broad Spectrum : Compounds containing the thiadiazole ring exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. For example, certain derivatives have shown MIC values lower than standard antibiotics like itraconazole .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Thiadiazole Derivative A | 32.6 | Antibacterial |

| Thiadiazole Derivative B | 47.5 | Antifungal |

Anti-inflammatory Activity

Compounds with the thiadiazole scaffold have also been investigated for their anti-inflammatory properties:

- Inhibition of COX Enzymes : Studies indicate that some derivatives exhibit significant inhibitory activity against COX enzymes, which play a crucial role in inflammatory processes .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of 1,3,4-thiadiazole derivatives:

- Synthesis and Evaluation : A study synthesized a series of 5-(4-substituted phenyl)-1,3,4-thiadiazoles and evaluated their cytotoxicity against HepG2 liver cancer cells. The most potent derivative showed an IC50 value of 3.21 µg/mL .

- Antiviral Activity : Some thiadiazole derivatives demonstrated antiviral activity against Tobacco Mosaic Virus (TMV), showcasing their potential in agricultural applications as well .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds containing thiadiazole structures often exhibit significant antimicrobial activities. Specifically, (4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone has shown effectiveness against various pathogenic bacteria and fungi.

Case Studies:

- A study demonstrated that derivatives of thiadiazole compounds were effective against Candida species , highlighting the role of the thiadiazole moiety in mediating these effects .

- Another investigation into related thiadiazole derivatives revealed their potential in treating Leishmaniasis , suggesting that structural modifications could enhance their efficacy .

Anticancer Activity

The integration of thiadiazole with piperidine has been explored for developing anticancer agents. The unique properties of this compound allow it to interact with various biological pathways involved in tumor growth.

Case Studies:

- A series of studies have shown that similar thiadiazole-based compounds exhibit cytotoxic activity against cancer cell lines such as MCF-7 and HepG2 . The modifications in the piperidine ring structure have been linked to enhanced antitumor activity .

- In one study, the incorporation of electron-withdrawing groups on the thiadiazole scaffold significantly boosted the cytotoxicity of these derivatives .

Synthesis and Structural Modifications

The synthesis of this compound involves multi-step organic reactions where careful optimization of conditions (temperature, solvents) is crucial for achieving high yields and purity.

Synthesis Pathway:

- Formation of the thiadiazole ring.

- Coupling with piperidine derivatives.

- Final modification to include the thiophen moiety.

These synthetic routes allow for further exploration into structural variations that can enhance biological activity .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole core is reactive toward nucleophiles due to electron-deficient sulfur and nitrogen atoms. Key reactions include:

These substitutions typically occur at the C-2 position of the thiadiazole ring, driven by the leaving-group propensity of the methyl-thiadiazole system.

Piperidine Functionalization

The piperidine nitrogen participates in alkylation and acylation reactions, enabling structural diversification:

Reaction efficiency depends on steric hindrance around the piperidine nitrogen, with yields ranging from 50–85%.

Thiophene Ring Modifications

The thiophene moiety undergoes electrophilic substitutions, though its reactivity is moderated by the electron-withdrawing methanone group:

Cyclization and Ring-Opening Reactions

Under acidic or basic conditions, the compound can undergo cyclization:

Oxidative Transformations

Oxidation of the thiadiazole or thiophene rings alters electronic properties:

Cross-Coupling Reactions

The thiophene ring supports Pd-catalyzed couplings, enabling π-system extensions:

Key Research Findings:

-

Structure-Reactivity Relationship : The electron-withdrawing methanone group reduces thiophene’s aromaticity, favoring nucleophilic attacks on the thiadiazole over electrophilic substitutions .

-

Biological Implications : N-Alkylated derivatives show enhanced antimicrobial potency (MIC: 2–8 µg/mL against S. aureus) compared to the parent compound .

-

Thermal Stability : Decomposition occurs above 250°C, with the thiadiazole ring fragmenting first (TGA data).

Propiedades

IUPAC Name |

[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS2/c1-9-14-15-12(19-9)10-2-5-16(6-3-10)13(17)11-4-7-18-8-11/h4,7-8,10H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZAUSOLUFGLJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.